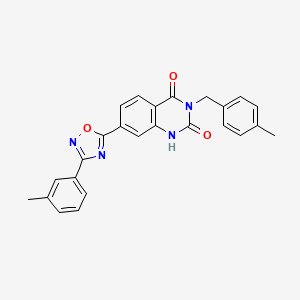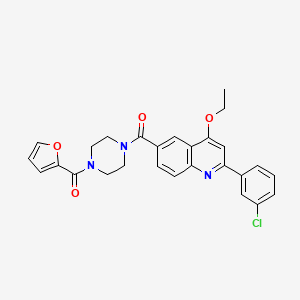
(2-(3-Chlorophenyl)-4-ethoxyquinolin-6-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-4-ethoxy-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-4-ethoxy-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]quinoline typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate to form the intermediate chalcone, which is then cyclized to form the quinoline ring . The furan-2-carbonyl piperazine moiety is introduced through a nucleophilic substitution reaction, followed by the ethoxylation step .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-4-ethoxy-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-4-ethoxy-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Furan-2-carbonyl derivatives: Compounds with similar furan-2-carbonyl moieties, known for their biological activities.
Uniqueness
2-(3-Chlorophenyl)-4-ethoxy-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C27H24ClN3O4 |
|---|---|
Molecular Weight |
489.9 g/mol |
IUPAC Name |
[2-(3-chlorophenyl)-4-ethoxyquinolin-6-yl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C27H24ClN3O4/c1-2-34-25-17-23(18-5-3-6-20(28)15-18)29-22-9-8-19(16-21(22)25)26(32)30-10-12-31(13-11-30)27(33)24-7-4-14-35-24/h3-9,14-17H,2,10-13H2,1H3 |
InChI Key |
DFSYFKDSMRKCCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyclohexyl-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxamide](/img/structure/B11269358.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)quinolin-4(1H)-one](/img/structure/B11269365.png)
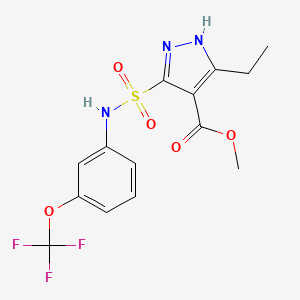
![4-[(2-Methylbenzyl)sulfanyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B11269377.png)

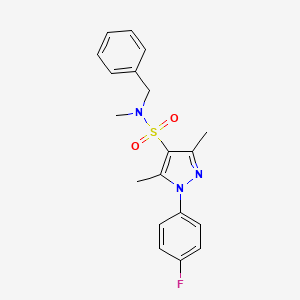
![N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11269393.png)
![4-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine](/img/structure/B11269401.png)
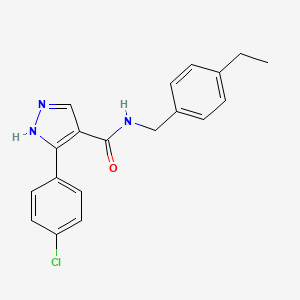
![4-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine](/img/structure/B11269413.png)
![4-bromo-N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11269424.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-phenylpiperidine-2,6-dione](/img/structure/B11269440.png)
![ethyl 5-({4-[(furan-2-ylcarbonyl)amino]phenyl}sulfamoyl)-1H-pyrazole-4-carboxylate](/img/structure/B11269446.png)
